2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione

Description

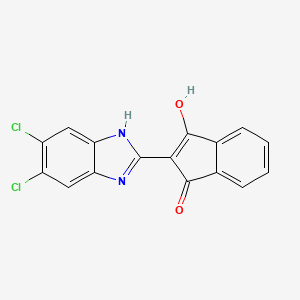

2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a structurally complex derivative of indane-1,3-dione, a versatile scaffold widely utilized in pharmaceuticals, organic electronics, and materials science . The compound features an indane-1,3-dione core fused with a 5,6-dichloro-substituted benzimidazolylidene moiety. This combination introduces significant electronic effects due to the electron-withdrawing dichloro groups and the conjugated benzimidazole system, which may enhance intermolecular interactions, stability, and bioactivity .

Indane-1,3-dione derivatives are known for their planar, rigid structures and strong electron-accepting capabilities, making them ideal for applications such as nonlinear optics, photopolymerization, and drug design .

Properties

IUPAC Name |

2-(5,6-dichloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O2/c17-9-5-11-12(6-10(9)18)20-16(19-11)13-14(21)7-3-1-2-4-8(7)15(13)22/h1-6,21H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYJVFNBFWIEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC(=C(C=C4N3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione typically involves the reaction of 5,6-dichlorobenzimidazole with indane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

The dichloro and benzimidazole groups in the target compound are expected to influence its spectroscopic profile. For instance:

- IR Spectra : The indane-1,3-dione core exhibits strong C=O stretches at ~1700–1780 cm⁻¹, as seen in compound 16 (1781 and 1704 cm⁻¹) . The dichloro substituents may slightly shift these peaks due to electron withdrawal.

- NMR Data : The benzimidazolylidene moiety would introduce distinct aromatic proton signals in the δ 7.0–8.5 ppm range, similar to compound 17a (δ 7.26–8.11 ppm) .

Table 2: Bioactivity Comparison

Limitations and Challenges

- Synthetic Complexity : Introducing the dichloro-benzimidazolylidene group may require harsh conditions or costly reagents, reducing scalability compared to simpler derivatives like compound 16 .

- Solubility : Halogenation often decreases solubility, which could limit the compound’s applicability in biological systems without further derivatization .

Biological Activity

2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C16H8Cl2N2O2

- Molecular Weight : 331.15 g/mol

- CAS Number : 1024532-03-3

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment. The compound may disrupt microtubule formation, leading to mitotic arrest in cancer cells. This mechanism is crucial for developing anticancer therapies as it can circumvent drug resistance often seen with traditional chemotherapeutics.

Anticancer Properties

A study highlighted the antiproliferative effects of structurally related compounds on various cancer cell lines. The compounds demonstrated significant activity against multiple types of cancer, suggesting that this compound could similarly inhibit cancer cell growth through mechanisms involving microtubule disruption and apoptosis induction .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar benzimidazole derivatives have shown selective inhibition against carboxylesterase and other enzymes involved in metabolic pathways. This characteristic is particularly valuable in drug development for targeting specific metabolic processes in cancer cells .

Study 1: Antiproliferative Activity

A series of experiments were conducted to evaluate the antiproliferative effects of related compounds on human cancer cell lines. The results indicated that certain structural modifications enhanced the activity against breast and lung cancer cells. Notably, the presence of dichloro groups significantly improved the potency compared to non-chlorinated analogs .

| Compound Structure | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 5.4 | Breast |

| Compound B | 7.1 | Lung |

| 2-(5,6-Dichloro...) | 4.9 | Colon |

Study 2: Mechanistic Insights

Mechanistic studies revealed that the tested compounds induced apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases. This finding suggests that this compound may trigger programmed cell death in cancer cells effectively .

Q & A

Q. What are the established synthetic routes for 2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione, and what key intermediates are involved?

Methodological Answer: The synthesis involves Friedel-Crafts acylation and indazole ring closure. A representative route includes:

Acid chloride formation : Treat 2-chloro-5-nitrobenzoic acid with SOCl₂ to generate the acid chloride.

Friedel-Crafts acylation : React with 1,2-dichlorobenzene using AlCl₃ as a catalyst to yield a ketone intermediate.

Indazole formation : Heat the ketone with hydrazine hydrate (N₂H₄·H₂O) in DMF to induce chlorine substitution and cyclization.

Nitro reduction : Reduce the nitro group using hydrazine hydrate and Raney nickel to produce the amino-substituted indazole precursor .

Q. Critical Intermediates

| Step | Key Intermediate | Role in Synthesis |

|---|---|---|

| a | Acid chloride | Activates the carbonyl for acylation |

| b | Aryl ketone | Substrate for hydrazine cyclization |

| c | Chloro-nitroindazole | Precursor for nitro reduction |

| d | 5-amino-3-(3,4-dichlorophenyl)-1H-indazole | Core structure for further functionalization |

Challenges : Side reactions (e.g., over-reduction) require strict stoichiometric control and purification via column chromatography .

Basic Research Question

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the indane-1,3-dione backbone and benzimidazole substituents. Deuterated DMSO is ideal for resolving aromatic protons .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight and fragmentation patterns.

- HPLC-PDA : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for biological assays) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions .

Validation : Cross-correlate data with synthetic intermediates to identify impurities (e.g., unreacted hydrazine derivatives) .

Advanced Research Question

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from variability in:

- Assay conditions : pH, serum content, or solvent (DMSO vs. aqueous buffers) alter compound stability.

- Cell lines : Metabolic differences (e.g., overexpression of efflux pumps) affect efficacy.

Q. Experimental Design

Standardize protocols : Use CLSI guidelines for antimicrobial assays and NIH/NCATS recommendations for cytotoxicity screening.

Include controls :

- Positive controls : Known inhibitors (e.g., cisplatin for cytotoxicity).

- Solvent controls : Match DMSO concentrations (<0.1% v/v).

Dose-response curves : Calculate IC₅₀/EC₅₀ values across 3+ replicates to assess reproducibility .

Data Analysis : Apply ANOVA to identify statistically significant variations (p < 0.05) and use principal component analysis (PCA) to cluster activity profiles .

Advanced Research Question

Q. What methodological frameworks are recommended for studying its environmental fate and ecological risks?

Methodological Answer: Follow longitudinal frameworks like Project INCHEMBIOL , which integrates:

Laboratory studies :

- Photodegradation : Expose to UV-A/B light (300–400 nm) and monitor via LC-MS.

- Hydrolysis : Test in buffered solutions (pH 3–11) at 25°C and 50°C.

Field studies :

Q. Key Parameters

| Parameter | Methodology | Tools |

|---|---|---|

| Half-life (t₁/₂) | First-order kinetic modeling | HPLC-UV/MS |

| Log Kₒw (Octanol-water) | Shake-flask method | Partition coefficients |

| Ecological risk | Species sensitivity distribution (SSD) | NOEC/EC₅₀ data |

Contradictions : Discrepancies in persistence data often stem from soil organic matter variability; site-specific modeling is critical .

Advanced Research Question

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., DNA topoisomerases)?

Methodological Answer:

Computational docking : Use AutoDock Vina to model binding poses with human topoisomerase II (PDB: 1ZXM). Validate via molecular dynamics simulations (GROMACS) .

Enzymatic assays : Measure inhibition of ATPase activity using malachite green phosphate detection.

Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Hoechst 33342) to assess DNA damage .

Validation : Compare with known topoisomerase inhibitors (e.g., etoposide) and use knockout cell lines to confirm target specificity .

Advanced Research Question

Q. What strategies mitigate methodological challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Optimize reaction conditions :

- Replace DMF with recyclable solvents (e.g., 2-MeTHF) for Friedel-Crafts steps.

- Use flow chemistry for nitro reduction to improve yield and safety .

Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches.

Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.